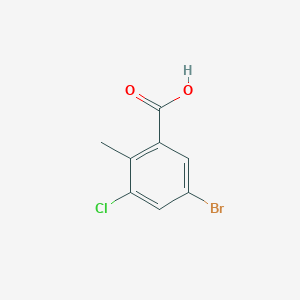

5-Bromo-3-chloro-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMKWJSZMUYJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Bromo 3 Chloro 2 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. the-scientist.com For 5-Bromo-3-chloro-2-methylbenzoic acid, the primary disconnection strategy involves the carbon-bromine bond, identifying electrophilic aromatic substitution as the most plausible final step in the synthetic sequence. This approach logically points to 3-chloro-2-methylbenzoic acid as the immediate precursor.

Strategic Approaches for Constructing Polysubstituted Benzoic Acid Architectures

The synthesis of polysubstituted benzoic acids requires careful planning regarding the sequence of substituent introduction. The directing effects of the substituents—activating or deactivating, and their ortho-, meta-, or para-directing influence—are paramount. In the case of this compound, the substituents are a methyl group (-CH₃), a chloro group (-Cl), and a carboxyl group (-COOH).

The carboxyl group is a deactivating, meta-director. The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. The methyl group is an activating, ortho- and para-director. A logical synthetic strategy would involve establishing the substitution pattern of the precursor, 3-chloro-2-methylbenzoic acid, before introducing the bromine atom in the final step. This final-step halogenation leverages the combined directing effects of the existing substituents to achieve the desired regiochemistry.

Application of Computational Retrosynthesis Tools in Route Design

The design of synthetic routes has been significantly advanced by the advent of computer-assisted organic synthesis (CAOS) software. wikipedia.org These computational tools employ large databases of chemical reactions and sophisticated algorithms, often incorporating artificial intelligence, to propose viable synthetic pathways. the-scientist.com

For a target like this compound, these tools can analyze millions of reaction possibilities to identify multiple potential routes. wikipedia.org Platforms such as SYNTHIA™ Retrosynthesis Software, AiZynthFinder, and IBM RXN can generate novel and innovative synthetic plans that might not be immediately obvious through traditional human-led analysis. wikipedia.orgsynthiaonline.comsynthiaonline.com These programs can filter pathways based on criteria like cost, reaction yield, and the use of hazardous materials, thereby accelerating the research and development process and potentially identifying more efficient and sustainable synthetic strategies. the-scientist.comsynthiaonline.com

Direct Halogenation Approaches for Aromatic Core Formation

The formation of the aromatic core of this compound hinges on direct halogenation, a fundamental class of electrophilic aromatic substitution reactions. This approach focuses on the introduction of the bromine atom onto a pre-existing substituted benzoic acid framework.

Electrophilic Bromination of Precursor Aromatic Systems

The key transformation in the proposed synthesis is the electrophilic bromination of the precursor, 3-chloro-2-methylbenzoic acid. This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic bromine species. The success of this step is critically dependent on the choice of the brominating agent and the precise control of reaction conditions to ensure the desired regioselectivity.

A variety of reagents are available for the electrophilic bromination of aromatic compounds. The choice of agent and conditions depends on the reactivity of the aromatic substrate. For deactivated systems, such as benzoic acids, stronger electrophilic conditions are typically required. Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), and N-halosuccinimides like N-bromosuccinimide (NBS), which can be used with a strong acid. Other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also effective. tcichemicals.comepo.org

The table below summarizes common brominating systems applicable to aromatic acids.

| Brominating Agent | Catalyst / Co-reagent | Typical Solvents | Key Characteristics |

| Bromine (Br₂) | Ferric Bromide (FeBr₃) | Halogenated solvents (e.g., CH₂Cl₂) or neat | Classic and potent system for deactivated rings. youtube.com |

| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid | Provides a source of electrophilic bromine; strong acid is required for deactivated substrates. epo.orgthieme-connect.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid | An efficient source of electrophilic bromine, often used for its high atom economy. chemicalbook.com |

This table is generated based on common laboratory practices for the bromination of aromatic compounds and does not represent specific experimental data for 3-chloro-2-methylbenzoic acid.

The central challenge in the synthesis of this compound via electrophilic bromination of 3-chloro-2-methylbenzoic acid is controlling the position of the incoming bromine atom. The regiochemical outcome is determined by the cumulative directing effects of the three substituents already present on the benzene (B151609) ring.

-COOH group (at C1): A deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).

-CH₃ group (at C2): An activating group that directs to the ortho (C3, which is blocked) and para (C6) positions.

-Cl group (at C3): A deactivating group that directs to the ortho (C2 and C4) and para (C5) positions.

Analyzing the available positions for substitution (C4, C5, and C6) on the 3-chloro-2-methylbenzoic acid precursor:

Position C4: This position is ortho to the chloro group and meta to the methyl group. The directing effects are somewhat conflicting, but activation from the ortho chloro position is possible.

Position C5: This position is strongly favored. It is para to the directing chloro group and meta to the deactivating carboxyl group. This alignment of directing effects makes it a highly probable site for electrophilic attack.

Position C6: This position is para to the activating methyl group but ortho to the deactivating carboxyl group. Steric hindrance from the adjacent carboxyl group may also disfavor substitution at this site.

Based on this analysis of electronic and steric effects, the electrophilic bromination of 3-chloro-2-methylbenzoic acid is predicted to yield This compound as the major product. The directing power of the chloro group to its para position (C5) and the carboxyl group to its meta position (C5) are in agreement, strongly favoring substitution at this site. While minor formation of other isomers is possible, the confluence of directing effects provides a strong rationale for the selective formation of the desired product. Experimental verification would be necessary to determine the precise isomer distribution. nih.gov

Minimization of By-product Formation

For instance, in analogous syntheses such as the bromination of 2-chlorobenzoic acid to produce 5-bromo-2-chlorobenzoic acid, the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer is a known issue. google.com The carboxyl group is a meta-director, while the chlorine atom is an ortho-, para-director. While the desired product results from bromination at the para-position relative to the chlorine, a competing reaction can occur at the ortho-position, leading to by-product formation. Research has shown that the addition of inhibitors, such as sodium sulfide (B99878) or sodium sulfite, to the reaction mixture can effectively suppress the generation of the 4-bromo isomer, thereby increasing the selectivity for the desired 5-bromo product. google.com

Applying this principle to the synthesis of this compound, particularly during a potential electrophilic chlorination of 5-bromo-2-methylbenzoic acid, requires careful consideration of the combined directing effects of the methyl (ortho-, para-directing), bromo (ortho-, para-directing), and carboxyl (meta-directing) groups. The formation of various chlorinated isomers is highly probable, and strategies to minimize these by-products could include:

Catalyst Selection: Employing specific Lewis acid catalysts that may sterically or electronically favor chlorination at the desired 3-position.

Reaction Conditions: Optimization of temperature, solvent, and reaction time to exploit subtle differences in the activation energies for the formation of different isomers.

Use of Blocking Groups: Temporarily introducing a blocking group at a more reactive site, performing the chlorination, and subsequently removing the blocking group. Sulfonation is a classic example of a reversible reaction that can be used for this purpose. msu.edu

Electrophilic Chlorination of Precursor Aromatic Systems

A direct approach to synthesizing this compound could involve the electrophilic chlorination of a suitable precursor, such as 5-bromo-2-methylbenzoic acid. This approach, however, is fraught with challenges related to regioselectivity.

The choice of chlorinating agent and the corresponding reaction conditions are critical for controlling the outcome of electrophilic aromatic chlorination. A variety of reagents are available, each with distinct reactivity profiles.

Molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is the traditional method. masterorganicchemistry.com The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺). For more sensitive substrates or to achieve higher selectivity, other chlorinating agents are often preferred. N-Chlorosuccinimide (NCS) is a milder source of electrophilic chlorine and is frequently used, often in conjunction with an acid catalyst. Other reagents include sulfuryl chloride (SO₂Cl₂) and hypochlorous acid (HOCl). The reaction parameters, including solvent polarity and temperature, must be meticulously optimized to favor the desired product and minimize side reactions.

| Chlorinating Agent | Typical Catalyst/Conditions | Characteristics |

|---|---|---|

| Molecular Chlorine (Cl₂) | FeCl₃, AlCl₃ | Highly reactive, low cost, can lead to over-chlorination. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., H₂SO₄), TFA | Milder, solid reagent, easier to handle, often provides better selectivity. |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis acids, radical initiators | Can react via electrophilic or radical pathways depending on conditions. |

| Hypochlorous Acid (HOCl) | Aqueous acid | Used for activated aromatic rings like phenols. |

The primary challenge in the direct chlorination of 5-bromo-2-methylbenzoic acid is controlling the position of the incoming chlorine atom. The regiochemical outcome is determined by the interplay of the directing effects of the three substituents already on the ring. unizin.orglibretexts.org

-CH₃ group (at C2): An activating group, strongly directing incoming electrophiles to the ortho (C3) and para (C6) positions.

-Br group (at C5): A deactivating group, but ortho-, para-directing. It directs incoming electrophiles to its ortho (C4, C6) and para (C1) positions.

-COOH group (at C1): A deactivating group that is strongly meta-directing to the C3 and C5 positions. numberanalytics.com

The target position for chlorination is C3. This position is favored by two of the three groups: it is ortho to the activating methyl group and meta to the deactivating carboxyl group. However, other positions are also activated. The C6 position is para to the methyl group and ortho to the bromo group, making it a likely site for competing substitution. The C4 position is ortho to the bromo group. Due to these conflicting directing effects, direct chlorination would likely yield a mixture of isomers, primarily 3-chloro and 6-chloro derivatives, making this route synthetically inefficient without highly selective catalysts.

| Position | Influence of -CH₃ (at C2) | Influence of -Br (at C5) | Influence of -COOH (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | Favorable (ortho) | Neutral (meta) | Favorable (meta) | High (Desired Product) |

| C4 | Neutral (meta) | Favorable (ortho) | Neutral (para) | Moderate |

| C6 | Favorable (para) | Favorable (ortho) | Neutral (ortho) | High (Major By-product) |

Multi-Step Synthetic Pathways from Readily Available Starting Materials

Given the regiochemical challenges of direct electrophilic chlorination, multi-step synthetic pathways that build the substitution pattern in a controlled sequence are strategically superior. These routes rely on functional group interconversions to manipulate the directing effects of substituents at each stage.

A robust strategy often begins with a starting material where the desired substitution pattern can be installed unambiguously. An amino group is particularly useful in this regard as it is a strong ortho-, para-director and can be readily converted into a wide range of other functional groups via a diazonium salt intermediate (Sandmeyer reaction). wikipedia.orglscollege.ac.in

A plausible multi-step synthesis could start from 2-amino-3-methylbenzoic acid:

Nitration: The amino group is a powerful activating ortho-, para-director, while the methyl group is also ortho-, para-directing and the carboxyl group is meta-directing. The position para to the strongly activating amino group (C5) is the most likely site for electrophilic substitution. Nitration would yield 2-amino-5-nitro-3-methylbenzoic acid.

Reduction: The nitro group can be reduced to a second amino group, yielding 2,5-diamino-3-methylbenzoic acid.

Diazotization and Sandmeyer Reaction: The two amino groups can be selectively manipulated. The more sterically hindered 2-amino group might be protected. The 5-amino group can then be converted to a diazonium salt and subsequently replaced with bromine using copper(I) bromide (CuBr) to yield 5-bromo-2-amino-3-methylbenzoic acid.

Second Diazotization and Sandmeyer Reaction: The remaining amino group at C2 can then be diazotized and replaced with chlorine using copper(I) chloride (CuCl). This would, however, remove the methyl group's ortho-directing influence for a later chlorination step.

A more direct route might start with 3-chloro-2-methylaniline. The amino group would direct bromination to the para position (C5), yielding 5-bromo-3-chloro-2-methylaniline. The final challenge would then be the conversion of the amino group to a carboxyl group, which is a non-trivial transformation. A more viable approach is the introduction of the carboxyl group at a later stage.

The introduction of the carboxyl group is a key step that can be performed at various stages of the synthesis. The timing of this step is critical, as the carboxyl group is deactivating and will influence subsequent electrophilic substitution reactions. numberanalytics.com

Common methods for introducing a carboxyl group onto an aromatic ring include:

Oxidation of an Alkyl Group: A methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.comlibretexts.org This is often the final step in a synthesis, as the deactivating carboxyl group would hinder any prior electrophilic substitution steps. For instance, one could synthesize 1-bromo-3-chloro-2-methylbenzene and then oxidize the methyl group to obtain the final product.

Hydrolysis of a Nitrile: A nitrile group (-CN) can be introduced onto the aromatic ring, typically via the Sandmeyer reaction of a diazonium salt with copper(I) cyanide (CuCN). byjus.com The nitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org This provides a powerful route from an aniline (B41778) precursor.

Carboxylation of an Organometallic Intermediate: An aryl halide can be converted into a Grignard reagent (Ar-MgX) or an organolithium reagent (Ar-Li). These nucleophilic reagents can then react with carbon dioxide (CO₂), followed by an acidic workup, to produce the carboxylic acid. libretexts.orgnih.gov This method is highly effective but requires careful control of reaction conditions and is sensitive to other functional groups present in the molecule.

A strategically sound pathway could therefore involve synthesizing 5-bromo-3-chloro-2-methylaniline, converting it to the corresponding diazonium salt, and then introducing a nitrile group via a Sandmeyer reaction. The final step would be the hydrolysis of the resulting 5-bromo-3-chloro-2-methylbenzonitrile to yield the target this compound.

Methyl Group Introduction and Aryl Alkylation Methodologies

The introduction of a methyl group onto the aromatic ring is a critical step in the synthesis of this compound. The timing of this introduction relative to other functionalization steps (halogenation, carboxylation) is a key strategic decision. Methodologies generally fall into two categories: starting with a pre-methylated precursor or introducing the methyl group onto a functionalized ring.

One common strategy involves starting with 2-methylbenzoic acid (o-toluic acid). This readily available precursor can then undergo electrophilic aromatic substitution reactions to introduce the chloro and bromo groups. For instance, the bromination of 2-methylbenzoic acid in the presence of concentrated sulfuric acid and a brominating agent like bromine or 1,3-dibromo-5,5-dimethylhydantoin can yield 5-bromo-2-methylbenzoic acid. chemicalbook.com However, this reaction can produce a mixture of isomers, primarily the 5-bromo and 3-bromo products, necessitating subsequent purification. chemicalbook.com

Alternatively, modern cross-coupling reactions offer precise control over the placement of the methyl group. Palladium-catalyzed C-H alkylation provides a direct route to ortho-alkylated benzoic acids. nih.gov These protocols can utilize alkylboron reagents or alkyl halides as the methyl source. nih.govnih.gov While highly efficient, these methods often require specialized ligands and catalysts, which can add to the cost and complexity of the synthesis. For example, a Pd(II)-catalyzed approach using mono-protected amino acid ligands has been shown to promote the ortho-alkylation of benzoic acids with alkylboron reagents. nih.gov Such a strategy could theoretically be applied to a 3-chloro-5-bromobenzoic acid precursor to introduce the C2-methyl group directly, offering high regioselectivity.

The table below summarizes potential approaches for methyl group introduction.

| Methodology | Precursor | Reagents/Catalyst | Key Considerations |

| Electrophilic Halogenation | 2-Methylbenzoic Acid | Br₂, H₂SO₄ or NBS, H₂SO₄ | Cost-effective; potential for isomer formation (e.g., 3-bromo impurity). chemicalbook.com |

| Pd-Catalyzed C-H Alkylation | 3-Bromo-5-chlorobenzoic Acid | Alkylboron reagent, Pd(II) catalyst, Ligand | High regioselectivity for ortho-methylation; requires more expensive reagents. nih.gov |

| Nickel-Catalyzed Cross-Coupling | Methyl 2-methanesulfonyloxybenzoate derivative | 4-Methylphenylboronic acid, Ni catalyst | Can be used to form aryl-aryl bonds, adaptable for building complex benzoic acids. |

Process Optimization and Scale-Up Considerations

Development of High-Yield and High-Purity Synthetic Protocols

Achieving high yield and purity is paramount for the economic viability of industrial synthesis. For multi-substituted benzoic acids, this often involves a strategic sequence of reactions. A common industrial approach for analogous compounds like 5-bromo-2-chlorobenzoic acid starts with more accessible materials like 2-chlorobenzoic acid or 2-aminobenzoic acid derivatives. epo.orggoogle.com

The choice of reagents is critical. For bromination, N-bromosuccinimide (NBS) is often preferred over liquid bromine on a larger scale due to its solid nature, which makes it easier and safer to handle. thieme-connect.comthieme-connect.com Optimization studies on the synthesis of a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, showed that using 1.22 equivalents of NBS at 0–10°C provided the best results, maximizing yield while controlling impurity formation. thieme-connect.comthieme-connect.com

Investigation of Reaction Solvents and Environmental Impact

Solvent selection impacts reaction efficiency, product isolation, and environmental footprint. Traditional syntheses of halogenated benzoic acids have often employed halogenated hydrocarbons like dichloromethane (B109758) or chlorobenzene, which are effective but pose environmental and health risks. google.compatsnap.com

Modern process chemistry emphasizes the use of "greener" solvents. For instance, tetrahydrofuran (B95107) (THF) has been used as a solvent for bromination reactions, and it can be recovered by distillation and reused, reducing waste and cost. epo.org Some reactions, such as the bromination of 2-alkylbenzoic acids, can use concentrated sulfuric acid as both a catalyst and a solvent, which can simplify the process. google.com The effect of solvent polarity can also be a critical factor; studies on related syntheses have shown that yields can vary dramatically between polar protic solvents (like ethanol), polar aprotic solvents (like DMSO), and nonpolar solvents (like benzene). nih.gov The choice of solvent also influences crystal morphology during purification, which can affect filtration and drying times on an industrial scale. researchgate.net

Strategies for Impurity Control and Separation

A major challenge in the synthesis of this compound is controlling the formation of regioisomers and over-halogenated byproducts. During the bromination of 2-chlorobenzoic acid, for example, the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer can be significant, often around 10%. epo.orgpatsnap.com

Several strategies have been developed to mitigate this. One patent reports that adding an inhibitor such as sodium sulfide or potassium sulfide to an NBS/sulfuric acid reaction system can effectively suppress the generation of the 4-bromo impurity. epo.orggoogle.com Temperature control is also crucial; optimization studies have demonstrated that increasing the reaction temperature during bromination can significantly increase the proportion of undesirable dibromo impurities. thieme-connect.comthieme-connect.com

Once formed, impurities must be removed. The structural similarity between isomers makes separation difficult. Repeated recrystallization is a common method to achieve high purity. patsnap.com For example, a crude product of 5-bromo-2-methylbenzoic acid with a 62:38 ratio of 5-bromo to 3-bromo isomers was purified by recrystallization from ethanol (B145695) to achieve a 91:9 ratio. chemicalbook.com On an industrial scale, developing an efficient crystallization process that selectively isolates the desired product is a key optimization goal.

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 3 Chloro 2 Methylbenzoic Acid

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.org The efficiency and regioselectivity of this exchange are highly dependent on the nature of the halogen, the organometallic reagent used, and the other substituents on the aromatic ring.

For 5-Bromo-3-chloro-2-methylbenzoic acid, the halogen-metal exchange is predicted to be highly regioselective. The rate of exchange for halogens generally follows the trend I > Br > Cl. wikipedia.org Consequently, organometallic reagents such as organolithium compounds (e.g., n-butyllithium or tert-butyllithium) are expected to selectively react with the more labile carbon-bromine bond at the C-5 position over the stronger carbon-chlorine bond at the C-3 position.

A significant consideration for this specific substrate is the presence of the acidic carboxylic acid proton. This proton would be readily deprotonated by the strongly basic organometallic reagent, consuming one equivalent of the reagent before any halogen-metal exchange can occur. Therefore, at least two equivalents of the organometallic reagent are required: the first to form the lithium carboxylate, and the second to perform the halogen-metal exchange. An alternative approach involves the combined use of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), to manage the acidic proton, followed by an organolithium reagent to perform the selective bromine-metal exchange. nih.gov

Quenching the resulting aryllithium or arylmagnesium intermediate with an electrophile confirms the site of metallation. For instance, treatment with carbon dioxide (CO2) followed by an acidic workup would yield 3-chloro-2-methylisophthalic acid. This outcome would definitively demonstrate that the metallation occurred at the C-5 position, formerly occupied by the bromine atom.

Table 1: Predicted Outcome of Regioselective Metallation and Quenching

| Reagent Sequence | Electrophile | Predicted Major Product |

|---|---|---|

| 1. 2.2 eq n-BuLi, THF, -78 °C2. CO₂ | Carbon Dioxide | 3-Chloro-2-methylisophthalic acid |

| 1. 2.2 eq n-BuLi, THF, -78 °C2. DMF | Dimethylformamide | 5-Formyl-3-chloro-2-methylbenzoic acid |

This interactive table outlines the expected products from quenching studies, which serve to verify the position of metallation.

The precise mechanism of the lithium-halogen exchange has been a subject of extensive study, with two primary pathways proposed. wikipedia.orgprinceton.edu

Ate-Complex Mechanism: This pathway involves a nucleophilic attack by the carbanionic portion of the organolithium reagent on the halogen atom of the aryl halide. wikipedia.org This forms a transient, hypervalent halogen intermediate known as an "ate-complex". wikipedia.org This complex then collapses, expelling a more stable carbanion and forming the new organolithium species. The equilibrium of the reaction favors the formation of the organometallic compound where the negative charge resides on the more stable carbon center. stackexchange.com

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. princeton.edustackexchange.com The radical anion can then fragment to produce an aryl radical and a halide anion. The aryl radical subsequently reacts with another organolithium species or is reduced to the aryllithium product. The prevalence of the SET pathway versus the ate-complex pathway is influenced by factors such as the solvent, temperature, and the specific structures of the reactants. stackexchange.com

For this compound, the reaction with an organolithium reagent likely proceeds through one of these pathways, or a combination thereof, leading to the selective formation of the 5-lithio-3-chloro-2-methylbenzoic acid derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization, typically at the more reactive C-Br bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide to form a C-C bond. libretexts.org For dihalogenated substrates, the reaction is highly selective, favoring the oxidative addition of the palladium catalyst to the weaker carbon-halogen bond. The bond dissociation energy for C-Br is lower than for C-Cl, making the C-5 position of this compound the primary site for Suzuki-Miyaura coupling. nih.govmdpi.com

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst. libretexts.org By carefully selecting the catalyst, ligand, and base, this transformation can be achieved with high efficiency and regioselectivity.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product (with Phenylboronic acid) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3-Chloro-2-methyl-[1,1'-biphenyl]-5-carboxylic acid |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 | 3-Chloro-2-methyl-[1,1'-biphenyl]-5-carboxylic acid |

This interactive table presents typical catalytic systems used for Suzuki-Miyaura reactions on bromo-chloro aromatic substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur selectively at the more reactive C-Br bond. This chemoselectivity has been demonstrated in analogous systems, such as the exclusive amination at the bromine position of 5-bromo-2-chloro-3-fluoropyridine. researchgate.net

The mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. wikipedia.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product (with Morpholine) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 3-Chloro-2-methyl-5-(morpholin-4-yl)benzoic acid |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 3-Chloro-2-methyl-5-(morpholin-4-yl)benzoic acid |

This interactive table shows common catalytic systems for the regioselective amination of bromo-chloro arenes.

Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is susceptible to a variety of other metal-catalyzed transformations, offering further avenues for molecular diversification.

Palladium-Catalyzed Reactions: Other well-known palladium-catalyzed reactions such as the Heck (C-C bond formation with alkenes), Sonogashira (C-C bond formation with terminal alkynes), and Stille couplings would also proceed with high selectivity at the C-Br bond.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are a classic method for forming C-N, C-O, and C-S bonds. nih.gov These reactions are also generally more facile with aryl bromides than aryl chlorides, allowing for the selective introduction of amines, alcohols, or thiols at the C-5 position. acs.org

Iron and Nickel-Catalyzed Reactions: In recent years, catalysts based on more earth-abundant and economical first-row transition metals like iron and nickel have gained prominence. acs.orgfrontiersin.org Nickel catalysts, in particular, are known to be effective for coupling less reactive aryl chlorides, suggesting that with careful tuning of reaction conditions, selective coupling at either the C-Br or C-Cl bond might be achievable. Iron-catalyzed cross-coupling reactions also provide a cost-effective alternative for various transformations. acs.org

Table 4: Summary of Other Potential Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Bond Formed | Typical Reactivity Preference |

|---|---|---|---|

| Palladium | Heck, Sonogashira, Stille | C(sp²)-C(sp²), C(sp²)-C(sp) | C-Br > C-Cl |

| Copper | Ullmann Coupling | C-N, C-O, C-S | C-Br > C-Cl |

| Nickel | Kumada, Negishi, etc. | C-C, C-N | Can activate C-Cl, but C-Br is typically more reactive |

This interactive table summarizes additional cross-coupling reactions applicable to the substrate.

Ligand Effects and Catalyst Design for Enhanced Reactivity

The bromine and chlorine substituents on the aromatic ring of this compound are potential sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The efficiency and selectivity of these transformations are highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center (commonly palladium or nickel).

For instance, in Suzuki-Miyaura coupling of aryl halides, sterically bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., S-Phos, XPhos), are often employed. researchgate.net These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl halide. nih.gov The steric bulk helps to accelerate the reductive elimination step, which is often rate-limiting, especially in the formation of sterically hindered biaryl products. lookchem.com The electronic properties of the ligand can also be tuned to enhance catalytic activity. For this compound, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 5-position. Catalyst design would focus on ligands that provide high turnover numbers and selectivity for the C-Br bond, while tolerating the free carboxylic acid group. In some cases, aqueous conditions with water-soluble ligands like glycine (B1666218) have been effective for coupling aryl halides that contain a carboxylic acid group. rsc.org

Table 1: Representative Ligands for Palladium-Catalyzed Cross-Coupling of Aryl Halides

| Ligand Type | Example Ligand | Typical Application | Key Features |

|---|---|---|---|

| Dialkylbiaryl Phosphines | S-Phos | Suzuki, Buchwald-Hartwig | Sterically bulky, electron-rich; promotes fast reductive elimination. |

| Ferrocenyl Phosphines | dppf | Suzuki, Negishi | Robust, good for a wide range of substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr | Suzuki, Heck | Strong σ-donors, form stable Pd complexes. |

| Water-Soluble Ligands | TPPTS | Suzuki in aqueous media | Allows for reactions in environmentally benign solvents. |

Functional Group Transformations and Reactivity Profiling

The reactivity of this compound is characterized by the distinct chemical behavior of its carboxylic acid and methyl functional groups.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of transformations, including the formation of esters and amides, and reduction to the corresponding alcohol.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated sulfuric acid or gaseous HCl). However, the steric hindrance from the ortho-methyl group might slow down the reaction rate, potentially requiring harsher conditions or longer reaction times. libretexts.org Alternative methods that avoid equilibrium limitations include reaction with alkyl halides under basic conditions or using coupling reagents. For sterically hindered acids, methods using reagents like boron trifluoride etherate in alcohol can be effective. acs.org

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid group. This is typically accomplished using coupling reagents that convert the hydroxyl group into a better leaving group. bohrium.com Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma to improve efficiency and suppress side reactions. luxembourg-bio.comresearchgate.net Another approach involves the in-situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which act as powerful activating agents for the carboxylic acid. nih.govacs.org The activated acid intermediate then readily reacts with a primary or secondary amine to yield the desired amide.

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent System | Typical Conditions | Notes |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Fischer-Speier esterification; equilibrium-driven. |

| Triethyloxonium fluoroborate | CH₂Cl₂ | Effective for sterically hindered acids. acs.org | |

| Amidation | EDC, HOBt, Amine | DMF or CH₂Cl₂, Room Temp. | Widely used, good yields, minimizes racemization for chiral amines. researchgate.net |

| SOCl₂, then Amine | Toluene, Reflux | Two-step process via the acid chloride; highly reactive. | |

| PPh₃, N-Chlorophthalimide, Amine | Toluene or MeCN, Room Temp. | In situ generation of activating phosphonium salts. nih.gov |

Reduction to Alcohols and Oxidation Studies

Reduction to Alcohols: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (5-bromo-3-chloro-2-methylphenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comdoubtnut.comtestbook.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively displaces the hydroxyl group, leading to an aldehyde intermediate that is immediately further reduced to the primary alcohol. pearson.com

Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another highly effective reagent for reducing carboxylic acids. commonorganicchemistry.comyoutube.com A key advantage of borane is its chemoselectivity; it reduces carboxylic acids in preference to many other functional groups, such as esters or ketones, which might be present in more complex molecules. researchgate.netnih.govacs.org

Oxidation Studies: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under typical conditions. Strong oxidative conditions that might affect other parts of the molecule would likely lead to decarboxylation or degradation of the aromatic ring rather than a controlled transformation of the -COOH group itself.

Reactions at the Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position, making its C-H bonds weaker and more susceptible to reaction than those of a typical alkyl group. This allows for selective functionalization and oxidation. gla.ac.uk

Benzylic Functionalization: A common benzylic functionalization is free-radical bromination. This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). chadsprep.com This method selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group (-CH₂Br), which is a valuable synthetic intermediate for subsequent nucleophilic substitution reactions. gla.ac.ukresearchgate.net The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competitive electrophilic aromatic substitution on the electron-rich ring. chadsprep.com

Oxidation Pathways: The benzylic methyl group can be oxidized to various oxidation states depending on the reagent and reaction conditions. ambeed.com

Oxidation to Aldehyde: Milder oxidizing agents can convert the methyl group to an aldehyde. However, isolating the aldehyde can be challenging as it is often susceptible to over-oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will vigorously oxidize any alkyl side chain on a benzene ring that has at least one benzylic hydrogen, converting it directly to a carboxylic acid. ucalgary.camasterorganicchemistry.comgoogleapis.comyoutube.com This would transform this compound into 5-bromo-3-chlorophthalic acid. Catalytic methods using air or oxygen in the presence of metal catalysts (e.g., cobalt or manganese salts) are also employed for this transformation, particularly in industrial settings. nih.govbohrium.com

Table 3: Reagents for Benzylic Functionalization and Oxidation

| Transformation | Reagent System | Product Functional Group | Notes |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN or hν | Bromomethyl (-CH₂Br) | Selective radical substitution. google.comresearchgate.net |

| Benzylic Oxidation | MnO₂ | Aldehyde (-CHO) | Selective for benzylic alcohols, but can be used in multi-step oxidation. |

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | Carboxylic Acid (-COOH) | Strong, non-selective oxidation of the entire alkyl chain. masterorganicchemistry.com |

| Benzylic Oxidation | Co(OAc)₂, Mn(OAc)₂, O₂ | Carboxylic Acid (-COOH) | Catalytic aerobic oxidation. nih.gov |

| Benzylic Oxidation | N-Hydroxyphthalimide (NHPI) | Varies (Alcohol, Aldehyde) | Mediated electrolysis or catalytic oxidation. nih.govacs.org |

Radical Reactions at the Methyl Group

The methyl group of this compound is situated at a benzylic position, which makes its C-H bonds weaker and more susceptible to radical reactions compared to typical alkyl C-H bonds. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical. ucalgary.calibretexts.orgmasterorganicchemistry.com The unpaired electron in the benzylic radical can be delocalized into the π-electron system of the aromatic ring, significantly increasing its stability. libretexts.orgmasterorganicchemistry.com

A primary example of a radical reaction at this position is benzylic halogenation, most commonly bromination. masterorganicchemistry.com This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and often under photochemical conditions (e.g., UV light). libretexts.orgresearchgate.net The role of NBS is to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. libretexts.orglibretexts.org

The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating or light exposure to form radicals. These radicals then react with HBr, which is present in trace amounts, to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form the resonance-stabilized benzylic radical and HBr. libretexts.org This benzylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to yield the brominated product, 5-bromo-3-chloro-2-(bromomethyl)benzoic acid, and a new bromine radical, which continues the chain. libretexts.orglibretexts.org

Termination: The reaction is terminated when two radicals combine.

The selectivity for the benzylic position is high due to the stability of the intermediate radical. nih.gov Reactions on similar substituted toluic acids demonstrate that this method is effective for introducing a halogen to the methyl group, which can then serve as a versatile handle for further synthetic transformations. google.comacs.org

Table 1: Typical Conditions for Radical Bromination at the Methyl Group

| Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (ACN) | Heat or UV light | 5-Bromo-3-chloro-2-(bromomethyl)benzoic acid |

Substitution Reactions of the Halogen Atoms (beyond metal-catalyzed coupling)

Beyond reactions at the methyl group, the halogen atoms on the aromatic ring of this compound can undergo substitution, primarily through nucleophilic aromatic substitution (SNAr) mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution can occur if the ring is substituted with potent electron-withdrawing groups, particularly those positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orglibretexts.org In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. While it is meta to both halogens, its influence, combined with the electronegativity of the halogens themselves, can render the ring sufficiently electron-poor to react with strong nucleophiles.

The SNAr mechanism is a two-step addition-elimination process: libretexts.orglibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a covalent bond. This disrupts the aromaticity of the ring and creates a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the ring and, crucially, onto any ortho or para electron-withdrawing substituents. libretexts.org

Elimination: The aromaticity is restored in the second step when the leaving group (halide ion) is expelled from the Meisenheimer complex. acsgcipr.org

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by a more electronegative halogen that makes the ipso-carbon more electrophilic. imperial.ac.uk Therefore, in this compound, substitution of the chlorine atom might be slightly favored over the bromine atom, although the reactivity is often comparable. researchgate.net The reaction's regioselectivity can be influenced by steric hindrance from the adjacent methyl group, potentially making the bromine at the C5 position more accessible to incoming nucleophiles than the chlorine at the C3 position.

Table 2: Factors Influencing SNAr Reactions

| Factor | Influence on this compound |

|---|---|

| Electron-Withdrawing Groups | The -COOH group deactivates the ring, making it more susceptible to nucleophilic attack. vaia.com |

| Leaving Group Ability | Chlorine and bromine have similar leaving group abilities in SNAr reactions. researchgate.net |

| Nucleophile Strength | Strong nucleophiles (e.g., alkoxides, amides) are generally required. |

| Steric Hindrance | The methyl group at C2 may sterically hinder attack at the C3-chloro position more than at the C5-bromo position. |

Electrophilic Substitution with Retention of Functional Groups

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmsu.edu The feasibility and regioselectivity of such a reaction on this compound are determined by the combined directing effects of the four existing substituents.

The directing effects of the substituents are as follows:

-CH₃ (Methyl): Activating and ortho, para-directing.

-Cl (Chloro) and -Br (Bromo): Deactivating but ortho, para-directing. vaia.com

-COOH (Carboxylic Acid): Deactivating and meta-directing. reddit.com

In this polysubstituted system, these effects are combined. The available positions for substitution are C4 and C6.

Position C4: This position is ortho to the -Cl group, para to the -CH₃ group, and meta to the -Br and -COOH groups.

Position C6: This position is ortho to the -Br and -CH₃ groups, and meta to the -Cl and -COOH groups.

The activating, ortho, para-directing methyl group strongly favors substitution at positions C4 and C6. The ortho, para-directing halogens also direct to these positions. The deactivating, meta-directing carboxylic acid group directs incoming electrophiles to positions C4 (meta to -COOH) and C6 (meta to -COOH).

Given that all substituents direct towards the same available carbons (C4 and C6), a mixture of products is highly probable. The powerful activating effect of the methyl group is a key driver, but it is tempered by the deactivating effects of the halogens and the carboxylic acid. vaia.com Steric hindrance from the adjacent methyl and chloro groups might disfavor substitution at C6, potentially making the C4 position the major site of electrophilic attack. Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would likely yield a mixture of 4-substituted and 6-substituted isomers. masterorganicchemistry.comlibretexts.org

Table 3: Analysis of Directing Effects for Electrophilic Substitution

| Position | Influence from -CH₃ (at C2) | Influence from -Cl (at C3) | Influence from -Br (at C5) | Influence from -COOH (at C1) | Overall Likelihood |

|---|---|---|---|---|---|

| C4 | Para (Activating) | Ortho (Deactivating) | Meta | Meta (Deactivating) | Probable |

| C6 | Ortho (Activating) | Meta | Ortho (Deactivating) | Meta (Deactivating) | Possible, but may be sterically hindered |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Bromo-3-chloro-2-methylbenzoic acid by mapping the chemical environments of magnetically active nuclei.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Regioisomer Assignment

To confirm the precise arrangement of substituents, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity on the ring. This would appear as a cross-peak connecting the signals of the C4-H and C6-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity and confirming the substitution pattern. For instance, correlations would be expected from the methyl protons to the C1, C2, and C3 carbons. The aromatic proton at C6 would show correlations to C2, C4, and C5, while the proton at C4 would correlate with C2, C3, and C5. These correlations provide unambiguous evidence for the assigned regioisomeric structure.

Investigation of Chemical Shifts and Coupling Constants for Conformational Analysis

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups will generally deshield the aromatic protons, shifting their signals downfield. The methyl group, being weakly electron-donating, provides a slight shielding effect. The magnitude of the coupling constant (J-value) between the two aromatic protons can provide information about their relative position. For protons meta to each other (as in this case), a small coupling constant (typically 2-3 Hz) is expected. Conformational analysis would focus on the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring, which can be influenced by steric hindrance from the adjacent methyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, the spectrum of this compound would be expected to show a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. A key feature would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, providing strong evidence for the presence and number of these halogen atoms. chegg.com Fragmentation in ESI-MS is typically minimal but can be induced. A potential fragmentation pathway for the [M-H]⁻ ion would be the loss of carbon dioxide (CO₂), resulting in a significant fragment ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is an effective method for assessing the purity of the compound and identifying any volatile impurities. For GC-MS analysis, carboxylic acids are often derivatized, for example, by converting them to their methyl esters, to increase their volatility and improve their chromatographic behavior. The mass spectrum obtained under electron ionization (EI) conditions would show a molecular ion peak (M⁺) and a complex fragmentation pattern. Common fragmentation pathways for aromatic carboxylic acids under EI include the loss of •OH (M-17) and the loss of •COOH (M-45). libretexts.orgyoutube.comdocbrown.info The loss of the halogen atoms or the methyl group could also be observed. The resulting fragmentation pattern serves as a chemical fingerprint that can be used to confirm the identity of the compound and to detect and identify any co-eluting impurities.

| Ion | Description | Expected m/z |

| [M]⁺• | Molecular Ion | 248/250/252 |

| [M-OH]⁺ | Loss of hydroxyl radical | 231/233/235 |

| [M-Cl]⁺ | Loss of chlorine radical | 213/215 |

| [M-Br]⁺ | Loss of bromine radical | 169/171 |

| [M-COOH]⁺ | Loss of carboxyl radical | 203/205/207 |

Note: m/z values reflect the major isotopes and the isotopic distribution will result in a cluster of peaks.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by measuring its mass with extremely high precision. Unlike standard mass spectrometry, HRMS can differentiate between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₈H₆BrClO₂, HRMS would be used to measure the mass of its molecular ion with an accuracy of a few parts per million (ppm). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern that provides further confirmation of the elemental composition. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). This calculated value is then compared to the experimentally measured mass.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Combination | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Most Abundant | C₈H₆⁷⁹Br³⁵ClO₂ | 247.9260 |

| Chlorine-37 | C₈H₆⁷⁹Br³⁷ClO₂ | 249.9231 |

| Bromine-81 | C₈H₆⁸¹Br³⁵ClO₂ | 249.9240 |

This table presents the calculated theoretical exact masses for the primary isotopic compositions of the target molecule. An experimental HRMS analysis would be expected to produce peaks corresponding to these masses.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is indispensable for separating this compound from reaction byproducts, starting materials, and other impurities. It is also the primary method for assessing the purity of a synthesized batch.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of this compound in a sample. Given its aromatic and acidic nature, a reversed-phase HPLC method is typically most effective.

In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring strongly absorbs light. HPLC is particularly crucial for separating constitutional isomers that may be formed during synthesis, which would be nearly impossible to distinguish by mass spectrometry alone.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. |

| Additive | 0.1% Phosphoric Acid or Formic Acid | Suppresses ionization of the carboxyl group. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of the compound. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and the polar nature of the carboxylic acid group, which can lead to peak tailing.

To overcome this, the compound is often derivatized before analysis. A common derivatization method is esterification (e.g., converting the carboxylic acid to its methyl ester), which significantly increases volatility. The resulting derivative can then be readily analyzed by GC, typically using a mid-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. This method is highly effective for detecting trace amounts of volatile impurities in a sample.

When a highly pure sample of this compound is needed for research or as a reference standard, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. A method developed on an analytical HPLC system is scaled up to the preparative system, allowing for the isolation of the target compound from impurities. Fractions are collected as they exit the column, and those containing the pure compound are combined and the solvent is removed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the compound's constitution and stereochemistry, showing the exact positions of the bromine, chlorine, and methyl substituents on the benzoic acid framework.

The process requires growing a high-quality single crystal of the compound, typically through slow evaporation of a suitable solvent. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data processing yields a three-dimensional electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides invaluable information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing arrangement. Although no public crystal structure data is currently available for this specific compound, this method remains the gold standard for its solid-state structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods like IR and UV-Vis are fundamental tools for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The carboxylic acid functional group would be particularly prominent, showing a very broad O-H stretching band and a strong C=O (carbonyl) stretching band.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Aromatic Ring | C-H out-of-plane bend | 800-900 | Strong |

| Alkyl | C-H stretch | 2850-2960 | Medium |

| Aryl Halide | C-Br stretch | 500-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorptions are influenced by the substitution pattern on the ring.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the molecular properties of halogenated benzoic acids. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), offer a balance of computational efficiency and accuracy for predicting molecular geometries, energies, and electronic properties. nih.govresearchgate.net These calculations are performed on an optimized molecular structure, which represents the lowest energy state on the potential energy surface.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations are employed to determine key electronic descriptors. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For 5-Bromo-3-chloro-2-methylbenzoic acid, the oxygen atoms of the carboxylic group would exhibit a strong negative potential, making them susceptible to electrophilic attack, while the acidic proton would show a positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netnih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.258 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.089 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.169 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 0.258 | Energy required to remove an electron |

| Electron Affinity (A) | 0.089 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 0.085 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.261 | Propensity to accept electrons |

Computational methods can model the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. By calculating the potential energy surface, researchers can identify the most favorable reaction pathway (the one with the lowest activation energy).

For a molecule like this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as esterification. The geometry of the transition state, a high-energy species connecting reactants and products, is located and characterized by frequency calculations, which should reveal a single imaginary frequency corresponding to the reaction coordinate. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Vibrational Analysis: Theoretical vibrational frequencies can be calculated for the optimized geometry. These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an appropriate factor to improve correlation with experimental IR and Raman spectra. This correlation allows for the confident assignment of spectral bands to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, C-Cl, C-Br, and O-H vibrations. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C nuclei. By calculating the magnetic shielding tensors for each atom in the presence of a magnetic field, the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be determined. These predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted vs. Expected Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm-1) | Expected Experimental Range (cm-1) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3050 | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1715 | 1680-1725 |

| C-O (Carboxylic Acid) | Stretching | 1280 | 1210-1320 |

| C-Cl | Stretching | 750 | 600-800 |

| C-Br | Stretching | 610 | 500-650 |

Chemoinformatic Approaches to Structure-Reactivity Relationships

Chemoinformatics utilizes computational methods to analyze chemical information, enabling the prediction of properties and the establishment of structure-activity or structure-reactivity relationships. For this compound, various molecular descriptors can be computed from its 2D and 3D structures.

These descriptors, which quantify different aspects of the molecular structure, include:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms.

Electronic Descriptors: Such as those derived from quantum mechanical calculations (e.g., dipole moment, polarizability).

By analyzing these descriptors for a series of related compounds, Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of new molecules without the need for extensive laboratory experiments.

Table 3: Computed Chemoinformatic Descriptors for this compound

| Descriptor | Computed Value |

|---|---|

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 37.3 Å2 |

Conformational Analysis and Molecular Interaction Studies

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. For benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. mdpi.com

Rotational Barriers: Theoretical calculations can determine the potential energy profile for rotation around the C-C bond connecting the carboxylic group to the phenyl ring. This analysis reveals the most stable conformer(s) and the energy barriers separating them. For ortho-substituted benzoic acids, steric hindrance from the substituents (in this case, the methyl and chloro groups) can significantly influence the preferred orientation and the planarity of the molecule. mdpi.com The calculations would likely predict a non-planar minimum energy structure to alleviate steric strain.

Intramolecular and Intermolecular Interactions: The analysis can also shed light on intramolecular interactions, such as potential weak hydrogen bonding between the carboxylic proton and the adjacent chlorine atom, which can affect conformational preference. Furthermore, computational studies can model intermolecular interactions, such as the formation of hydrogen-bonded dimers between two molecules of this compound, a common structural motif for carboxylic acids in the solid state.

The Strategic Role of this compound in Modern Organic Chemistry

While specific, publicly available research on the direct applications of this compound is limited, its structural features suggest a significant potential as a versatile building block in contemporary organic synthesis. This article explores the prospective applications of this compound based on the reactivity of its constituent functional groups and its analogy to similar, well-documented halogenated benzoic acid derivatives.

Future Research Directions and Unresolved Challenges

Development of Greener and More Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic routes. For 5-Bromo-3-chloro-2-methylbenzoic acid, this involves moving away from traditional halogenation and oxidation methods that often rely on harsh reagents and generate significant waste.

Future research in this area is likely to concentrate on several key aspects:

Alternative Halogen Sources: Investigating the use of hydrobromic acid with an oxidant like hydrogen peroxide in greener solvents such as ethanol (B145695) or even water could provide a more atom-economical and less hazardous approach to bromination. scholaris.cascholaris.ca The waste byproduct of such a reaction is water, which is a significant improvement over many traditional methods. scholaris.ca

Catalytic Systems: The development of novel catalysts for direct and selective C-H halogenation and carboxylation will be crucial. This could involve exploring earth-abundant metal catalysts or even metal-free catalytic systems to reduce reliance on expensive and toxic heavy metals.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. scispace.com Developing a continuous process for the synthesis of this compound could lead to higher yields, better process control, and reduced risk of hazardous incidents. scispace.com

Bio-based Feedstocks: A long-term goal is the sustainable production of key chemical intermediates from renewable resources. Research into the conversion of lignin-based benzoic acid derivatives into active pharmaceutical ingredients (APIs) highlights a potential pathway for the greener synthesis of compounds like this compound. rsc.org

A comparative look at traditional versus greener synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Greener/Sustainable Synthesis |

| Reagents | Often involves stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of less toxic materials; explores bio-based feedstocks. rsc.org |

| Solvents | Frequently employs chlorinated or other non-environmentally friendly solvents. | Focuses on the use of water, alcohols, or solvent-free conditions. scholaris.cascholaris.ca |

| Waste | Can generate significant amounts of inorganic and organic waste. | Designed to minimize waste through higher atom economy and recyclable catalysts. |

| Energy | May require high temperatures and pressures, leading to high energy consumption. | Aims for milder reaction conditions and explores energy-efficient technologies like flow chemistry. scispace.com |

Exploration of Novel Reactivity Patterns and Selective Derivatization Strategies

The unique electronic and steric environment of this compound, with its distinct halogen substituents and carboxylic acid group, offers a rich landscape for exploring novel chemical transformations. Future research will likely focus on unlocking new reactivity patterns and developing highly selective methods for its derivatization.

Key areas for investigation include:

Cross-Coupling Reactions: While Suzuki and Stille couplings are established methods, there is room to explore a wider range of cross-coupling partners and catalytic systems to introduce novel functionalities at the bromine- and chlorine-bearing positions. The development of catalysts that can selectively activate one C-X bond over the other remains a significant challenge.

Directed Metalation: The carboxylic acid group can be used as a directing group to achieve regioselective functionalization of the aromatic ring. Further exploration of directed ortho- and meta-metalation strategies could provide access to a diverse array of new derivatives.

Photocatalysis: The use of visible-light photocatalysis for the functionalization of aromatic C-H bonds is a rapidly growing field. acs.orgacs.org Investigating the photocatalytic amination, alkylation, or arylation of this compound could lead to the discovery of novel and efficient synthetic routes. acs.orgacs.org

Derivatization for Biological Screening: The synthesis of libraries of derivatives based on the this compound scaffold is a promising strategy for the discovery of new bioactive molecules. mdpi.com Studies on other substituted benzoic acids have shown that derivatization can lead to compounds with potent and selective biological activities. nih.gov

Advancements in Chemo- and Regioselective Functionalization of the Aromatic Core

Achieving precise control over the chemo- and regioselectivity of reactions involving the polysubstituted aromatic ring of this compound is a central challenge. The presence of multiple reactive sites—the two different halogen atoms, the carboxylic acid group, and the remaining C-H bonds—necessitates the development of highly selective synthetic methods.

Future research will likely pursue: